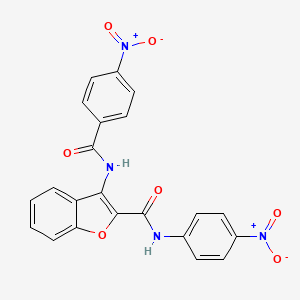

3-(4-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Descripción

3-(4-Nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative featuring dual nitro groups: one on the benzamido moiety (4-nitrobenzamido) and another on the aryl ring of the carboxamide (4-nitrophenyl).

Nitro groups are electron-withdrawing substituents that enhance molecular polarity and may influence bioavailability, metabolic stability, and binding affinity.

Propiedades

IUPAC Name |

3-[(4-nitrobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O7/c27-21(13-5-9-15(10-6-13)25(29)30)24-19-17-3-1-2-4-18(17)33-20(19)22(28)23-14-7-11-16(12-8-14)26(31)32/h1-12H,(H,23,28)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVWJCWBFMHDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent such as acetic anhydride.

Introduction of Nitro Groups: Nitration of the benzofuran core is achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.

Amidation Reaction: The nitrobenzofuran intermediate is then reacted with 4-nitroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino derivatives.

Reduction: The nitro groups can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

Reduction: Formation of 3-(4-aminobenzamido)-N-(4-aminophenyl)benzofuran-2-carboxamide.

Substitution: Formation of halogenated derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of benzofuran compounds exhibit anticancer properties. The nitro group in the structure may play a crucial role in enhancing the cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

- Anti-inflammatory Effects

- Antimicrobial Properties

Synthesis and Characterization

The synthesis of 3-(4-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions, including:

- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Nitro and Amido Groups : These functional groups are introduced via electrophilic substitution and amination reactions, respectively.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Case Studies

- In Vitro Studies on Anticancer Activity

-

Molecular Docking Studies

- Computational studies have been conducted to predict the binding affinity of 3-(4-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide to various biological targets involved in inflammation and cancer pathways. These studies provide insights into the mechanism of action and help identify potential therapeutic targets .

Mecanismo De Acción

The mechanism of action of 3-(4-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzofuran core may also play a role in binding to specific targets, influencing the compound’s overall activity.

Comparación Con Compuestos Similares

Key Observations :

- Nitro vs. Alkoxy Groups : Replacement of the 4-nitrophenyl group (target compound) with 4-ethoxyphenyl () introduces an electron-donating group, likely altering solubility and membrane permeability.

- Benzofuran vs.

- Substituent Position : The 3-methylbenzamido analogue () demonstrates how substituent position affects steric and electronic profiles, which could modulate receptor binding.

Antimicrobial Activity

- 1,3,4-Thiadiazole Derivatives (): Compounds with 4-nitrophenyl groups (e.g., N-(4-nitrophenyl)acetohydrazonoyl bromide derivatives) exhibit potent antimicrobial activity against E. coli and C. albicans. This suggests that the 4-nitrophenyl moiety in the target compound may similarly enhance antimicrobial properties.

- Quinazoline Carboxamidines (): Analogues bearing 4-nitrophenyl groups show activity against M. tuberculosis and HIV-1/2 strains, highlighting the nitro group’s role in broad-spectrum efficacy.

Anticancer Potential

- Benzofuran Carboxamides (): Derivatives with piperidinylmethyl substituents (e.g., compound 60: [M + H]⁺ 419.2) demonstrate anticancer activity, though the target compound’s lack of such substituents may limit direct comparability.

Physicochemical and Spectroscopic Data

- Mass Spectrometry : Benzofuran carboxamides in show [M + H]⁺ peaks between 406.2–433.3, consistent with their molecular weights. The target compound’s molecular weight (estimated ~440–460 Da) would likely fall within this range.

- Synthesis Methods : Analogues in and are synthesized via hydrazone intermediates or coupling reactions, suggesting similar pathways for the target compound.

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Nitro groups correlate with enhanced antimicrobial and anti-HIV activities in analogues (), supporting further exploration of the target compound in these areas.

- Metabolic Considerations : The nitro groups may increase metabolic stability but could also pose toxicity risks, necessitating pharmacokinetic studies.

- Comparative Limitations : Unlike tacrine–benzofuran hybrids (), the target compound lacks a tacrine moiety, likely excluding cholinesterase inhibition activity.

Actividad Biológica

3-(4-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a benzofuran core with nitro and amido substituents that may influence its biological interactions. The structural formula can be represented as follows:

The biological activity of 3-(4-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is primarily attributed to its ability to interact with various molecular targets. The presence of nitro groups enhances its electrophilic character, which may facilitate interactions with nucleophilic sites on enzymes or receptors.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as DNA synthesis and protein interactions.

- Receptor Modulation: It could bind to receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that compounds similar to 3-(4-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide exhibit significant anticancer properties. For instance, studies on related benzofurazans have shown that they can inhibit the incorporation of precursors into nucleic acids and proteins in murine leukemia cells, leading to substantial DNA damage at higher concentrations .

| Study | Findings |

|---|---|

| Inhibition of nucleic acid synthesis in leukemia cells; DNA strand breakage observed. | |

| Dual-acting properties as potential inhibitors for cancer-related pathways. |

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Its structural features suggest potential efficacy against various targets, including those involved in cancer progression. The nitrophenyl group may enhance binding affinity, making it a candidate for further investigation in enzyme inhibition studies .

Case Studies

-

Study on Cellular Effects:

A study demonstrated that compounds with similar structures could induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . This suggests that 3-(4-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide may share similar properties. -

Pharmacological Evaluation:

In pharmacological evaluations, derivatives of benzofuran compounds were shown to possess anti-inflammatory properties alongside anticancer activities, indicating a multifaceted therapeutic potential .

Q & A

Q. What are the established synthetic routes for 3-(4-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, including:

- Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl precursors under acidic or basic conditions .

- Amidation steps : Sequential coupling of 4-nitrobenzoyl chloride and 4-nitrophenylamine to the benzofuran scaffold. Pd-catalyzed C-H activation or transamidation reactions may improve regioselectivity .

- Yield optimization : Use of continuous flow reactors for heat-sensitive steps and statistical design of experiments (DoE) to refine stoichiometry, solvent systems (e.g., DMF or THF), and catalyst loading .

| Key Reaction Parameters | Optimal Conditions |

|---|---|

| Temperature | 80–100°C (amide coupling) |

| Catalyst | Pd(OAc)₂ (0.5–2 mol%) |

| Solvent | Anhydrous DMF |

| Yield Range | 45–85% (multi-step) |

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- ¹H/¹³C NMR : Assign nitro group environments (δ 8.2–8.5 ppm for aromatic protons) and confirm amide bond formation (δ 10–12 ppm for NH) .

- FT-IR : Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .

- X-ray crystallography : Resolve steric effects from the 4-nitrophenyl groups and benzofuran planarity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., conflicting NMR assignments)?

- Density Functional Theory (DFT) : Simulate NMR chemical shifts using software like Gaussian or ORCA to cross-validate experimental data. Discrepancies often arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or dynamic proton exchange .

- Molecular Dynamics (MD) : Model conformational flexibility of the benzofuran core and nitro substituents to explain anomalous NOESY correlations .

Q. What strategies mitigate steric hindrance during functionalization of the benzofuran scaffold?

- Directed ortho-metalation : Use directing groups (e.g., amides) to install substituents at the C3/C5 positions without interference from nitro groups .

- Microwave-assisted synthesis : Enhance reaction kinetics for sterically challenged amide couplings, reducing side-product formation .

Q. How do nitro substituents influence the compound’s bioactivity, and what structural analogs are worth exploring?

- Pharmacophore analysis : Nitro groups enhance electron-deficient character, improving binding to redox-active enzymes (e.g., nitroreductases) or DNA intercalation .

- Analog design : Replace 4-nitrophenyl with trifluoromethyl (CF₃) or sulfonamide groups to modulate lipophilicity and metabolic stability .

Methodological Challenges & Solutions

Q. How can researchers address low solubility in biological assays?

- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without denaturing proteins .

- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) at the amide nitrogen to enhance aqueous compatibility .

Q. What experimental and computational approaches validate target engagement in enzyme inhibition studies?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., bacterial nitroreductases) .

- Docking studies (AutoDock Vina) : Predict binding poses and identify key interactions (e.g., H-bonds with catalytic residues) .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to reconcile TGA vs. DSC results?

- TGA-DSC hyphenation : Perform simultaneous thermal analysis to distinguish decomposition (TGA mass loss) from phase transitions (DSC endotherms). Discrepancies may arise from polymorphic forms or solvent retention .

Emerging Research Directions

Q. Can this compound serve as a photosensitizer in photodynamic therapy (PDT)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.